molecular formula C34H48Cl2O2 B15123563 (3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3,4-dichlorobenzoate

(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3,4-dichlorobenzoate

Cat. No.: B15123563
M. Wt: 559.6 g/mol
InChI Key: BLAOAXBKPJFOPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of Cholest-5-en-3-ol (3b)-, 3,4-dichlorobenzoate typically involves the esterification of cholest-5-en-3-ol with 3,4-dichlorobenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The product is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

Cholest-5-en-3-ol (3b)-, 3,4-dichlorobenzoate undergoes various chemical reactions, including:

Scientific Research Applications

Cholest-5-en-3-ol (3b)-, 3,4-dichlorobenzoate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other cholesteryl compounds and liquid crystals.

    Biology: The compound is studied for its potential biological activities, including its effects on cell membranes and lipid metabolism.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cholesterol-related disorders.

    Industry: It is used in the production of liquid crystal displays and other functional materials.

Mechanism of Action

The mechanism of action of Cholest-5-en-3-ol (3b)-, 3,4-dichlorobenzoate involves its interaction with cell membranes and lipid metabolism pathways. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with enzymes involved in cholesterol metabolism, influencing their activity and regulation .

Comparison with Similar Compounds

Cholest-5-en-3-ol (3b)-, 3,4-dichlorobenzoate can be compared with other cholesteryl compounds such as:

Cholest-5-en-3-ol (3b)-, 3,4-dichlorobenzoate is unique due to the presence of two chlorine atoms on the benzoate group, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C34H48Cl2O2

Molecular Weight

559.6 g/mol

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3,4-dichlorobenzoate

InChI

InChI=1S/C34H48Cl2O2/c1-21(2)7-6-8-22(3)27-12-13-28-26-11-10-24-20-25(38-32(37)23-9-14-30(35)31(36)19-23)15-17-33(24,4)29(26)16-18-34(27,28)5/h9-10,14,19,21-22,25-29H,6-8,11-13,15-18,20H2,1-5H3

InChI Key

BLAOAXBKPJFOPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC(=C(C=C5)Cl)Cl)C)C

Origin of Product

United States

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